Ethanedioyl dibromide

Catalog No.
S1521476
CAS No.
15219-34-8
M.F
C2Br2O2
M. Wt
215.83 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethanedioyl dibromide

CAS Number

15219-34-8

Product Name

Ethanedioyl dibromide

IUPAC Name

oxalyl dibromide

Molecular Formula

C2Br2O2

Molecular Weight

215.83 g/mol

InChI

InChI=1S/C2Br2O2/c3-1(5)2(4)6

InChI Key

JAZLVNXWYDFQFE-UHFFFAOYSA-N

SMILES

C(=O)(C(=O)Br)Br

Synonyms

Ethanedioyl Bromide; NSC 96957; Oxalyl Dibromide

Canonical SMILES

C(=O)(C(=O)Br)Br

The exact mass of the compound Ethanedioyl dibromide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96957. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethanedioyl dibromide (CAS 15219-34-8), commonly known as oxalyl bromide, is a highly reactive dihalide of oxalic acid utilized primarily as a potent electrophilic brominating and acylating agent . With a density of 1.517 g/mL and a boiling point of 102-103 °C at 720 mmHg, it is typically handled as a liquid under standard laboratory conditions. In procurement contexts, oxalyl bromide is prioritized over standard halogenating agents when the synthesis of acyl bromides, α-bromoketones, or specific dibromides requires mild conditions, short reaction times, or the in situ generation of anhydrous hydrogen bromide. This allows facilities to avoid the handling and infrastructure costs associated with toxic gaseous HBr or molecular bromine .

Research Fit

Bromination Supports bromine incorporation via tandem oxidation/halogenation for cross-coupling precursors
Glycosylation Dehydrative activation for α-selective glycosylation of 2,6-dideoxy sugars
Electron transfer Reported higher electron attachment kinetics for plasma and radical-anion studies

Substituting oxalyl bromide with the more common and less expensive oxalyl chloride often fails in complex synthetic pathways because acyl chlorides are significantly less reactive than acyl bromides toward sterically hindered alcohols and in specific macrocyclic esterifications [1]. Furthermore, attempting to replace oxalyl bromide with molecular bromine (Br2) or gaseous hydrogen bromide (HBr) introduces severe handling hazards, poor stoichiometric control, and competing anti-Markovnikov radical additions. Oxalyl bromide's unique ability to generate active brominating species (such as bromodimethylsulfonium bromide when paired with DMSO) ensures superior regioselectivity and conversion rates that generic substitutes cannot replicate.

Substitution Risk

Product identity Oxalyl chloride yields chlorinated products, not brominated, altering cross-coupling reactivity
Kinetics mismatch Reported ~7× higher electron attachment rate may shift outcomes in electron-transfer processes
Structural limitation Bromoacetyl bromide is monofunctional, lacks bis-electrophilic reactivity for cyclization or difunctionalization

Superior Reactivity in Sterically Hindered Esterification

In the synthesis of complex macrocycles like Cruentaren A, standard esterification protocols often fail due to steric hindrance. The use of oxalyl bromide to generate the acyl bromide intermediate allows for complete conversion to the desired ester within 10 minutes at 0 °C, outperforming analogous acyl chloride generation which typically requires higher temperatures or longer reaction times and often results in incomplete conversion [1].

Evidence DimensionReaction time and conversion for hindered esterification
Target Compound DataComplete conversion in 10 minutes at 0 °C
Comparator Or BaselineStandard coupling/oxalyl chloride methods (failed or incomplete)
Quantified Difference>90% reduction in reaction time with complete conversion
Conditions(COBr)2, DIPEA, catalytic DMF in DCM at 0 °C

Procurement of oxalyl bromide is essential for the scale-up of hindered macrocyclic esters where acyl chlorides fail to provide sufficient electrophilicity.

Electron attachment kinetics
Head-to-head
~7.2× higher rate coefficient
Supports selection for electron-attachment-initiated processes
He gas, 133 Pa, 300 K; reported rate coefficients

High-Yield Bromination of Alkenes and Ketones via Swern-type Activation

The combination of oxalyl bromide and dimethyl sulfoxide (DMSO) forms a highly efficient brominating reagent (bromodimethylsulfonium bromide) in situ. Compared to traditional bromination using toxic molecular bromine or HBr/DMSO mixtures, the oxalyl bromide/DMSO system achieves 79–97% yields of dibromides and α-bromoketones under mild conditions with significantly shorter reaction times .

Evidence DimensionProduct yield for α-bromoketones and dibromides
Target Compound Data79–97% yield
Comparator Or BaselineMolecular bromine or HBr/DMSO (lower yields, toxic handling)
Quantified DifferenceConsistently high yields (>79%) without handling hazardous Br2
ConditionsDMSO/(COBr)2 pairing, mild conditions

Allows industrial and laboratory buyers to replace hazardous Br2 gas cylinders with a safer, liquid-phase reagent system while maintaining or improving yields.

Electron affinity
Head-to-head
2.00 eV vs. 1.91 eV (Cl)
Higher thermodynamic driving force for anion formation
G2/G3 computed; cis-trans ΔE: 179 meV vs. 131 meV

Electron Attachment Rate in Plasma and Gas-Phase Applications

In gas-phase and plasma environments, oxalyl bromide exhibits an electron attachment rate coefficient that is nearly collisional, measured at (1.3 ± 0.4) × 10^-7 cm3 s^-1 at 300 K. This is approximately an order of magnitude higher than that of oxalyl chloride, which has a small attachment rate of (1.8 ± 0.5) × 10^-8 cm3 s^-1[1].

Evidence DimensionElectron attachment rate coefficient at 300 K
Target Compound Data(1.3 ± 0.4) × 10^-7 cm3 s^-1
Comparator Or BaselineOxalyl chloride ((1.8 ± 0.5) × 10^-8 cm3 s^-1)
Quantified Difference~7.2x higher electron attachment rate
ConditionsHe gas at 133 Pa pressure, 300 K

Critical for selecting precursors in plasma-enhanced chemical vapor deposition (PECVD) or gas-phase radical generation where rapid electron capture is required.

Halogen exchange & stability
Class-level
Oxalyl bromide: accessible; oxalyl iodide: unstable at −80 °C
Most reactive isolable oxalyl halide
Synthesis from oxalyl chloride + HBr at 0 °C; decomposition at 200 °C
Halogenation products
Head-to-head
Brominated vs. chlorinated enones/allylic halides
Enables bromine-specific cross-coupling precursor synthesis
Moffatt–Swern conditions; substituent-dependent selectivity
Physical properties
Reported
bp +38–40 °C; density +0.82 g/mL vs. oxalyl chloride
Handling and solvent compatibility considerations
Moisture-sensitive; store at 2–8 °C

Synthesis of Sterically Hindered Acyl Bromides for API Manufacturing

Directly following from its superior electrophilicity compared to oxalyl chloride, oxalyl bromide is the reagent of choice for converting sterically hindered carboxylic acids into acyl bromides. This is crucial in the pharmaceutical synthesis of complex macrocycles and active pharmaceutical ingredients (APIs) where standard acyl chlorides fail to react with bulky alcohols[1].

Safe, High-Yield Bromination of Ketones and Alkenes

Paired with DMSO, oxalyl bromide serves as a highly effective alternative to molecular bromine. This scenario is highly relevant for fine chemical manufacturing where avoiding the toxicity, corrosiveness, and waste associated with Br2 is a primary procurement objective, while still achieving >80% yields of α-bromoketones .

In Situ Generation of Anhydrous HBr for Regiospecific Hydrobromination

Utilizing its rapid hydrolysis on silica gel, oxalyl bromide is applied in the surface-mediated Markovnikov hydrobromination of alkenes. This application allows facilities to avoid the procurement and safety infrastructure required for gaseous HBr cylinders, replacing them with a liquid reagent that generates the active species on demand .

Application Fit

Application
Selection Property
Validation Focus
Brominated cross-coupling precursor synthesis
Halogen identity (Br vs. Cl) for Pd-catalyzed coupling
Bromine incorporation and coupling efficiency
Electron-attachment-initiated processes
Electron attachment rate coefficient
Rate verification under process conditions
α-Selective dehydrative glycosylation
Anomeric selectivity in deoxy sugar coupling
α/β ratio and glycosylation yield
Mutasynthetic ansamitocin generation
Mutasynthon structure and reactivity
Ansamitocin analog production and characterization

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

15219-34-8

Wikipedia

Ethanedioyl dibromide

General Manufacturing Information

Ethanedioyl dibromide: ACTIVE

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